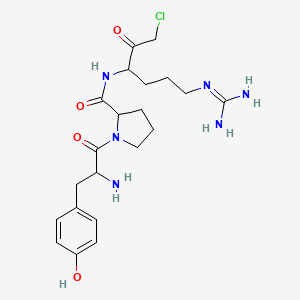![molecular formula C6Cl2F12S2 B12062508 Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)
Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide is a chemical compound with the molecular formula C6Cl2F12S2 and a molecular weight of 435.08 g/mol . This compound is characterized by the presence of two trifluoromethyl groups and a disulfide bond, making it a unique and valuable compound in various chemical applications .
Métodos De Preparación
The synthesis of Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide typically involves the reaction of 1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethane with sulfur or sulfur-containing reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols or other sulfur-containing compounds.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide exerts its effects involves the interaction of its disulfide bond with various molecular targets . This bond can undergo redox reactions, influencing cellular redox states and signaling pathways . The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a potent reagent in various chemical processes .
Comparación Con Compuestos Similares
Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide can be compared with other disulfide-containing compounds such as:
Bis(2,2,2-trifluoroethyl) disulfide: Similar in structure but lacks the chlorine atoms, affecting its reactivity and applications.
Bis(1-chloro-2,2,2-trifluoroethyl) disulfide: Similar but with fewer trifluoromethyl groups, impacting its stability and chemical properties.
The unique combination of chlorine and trifluoromethyl groups in this compound provides it with distinct reactivity and stability, making it valuable in specific applications .
Propiedades
Fórmula molecular |
C6Cl2F12S2 |
|---|---|
Peso molecular |
435.1 g/mol |
Nombre IUPAC |
2-chloro-2-[(2-chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)disulfanyl]-1,1,1,3,3,3-hexafluoropropane |
InChI |
InChI=1S/C6Cl2F12S2/c7-1(3(9,10)11,4(12,13)14)21-22-2(8,5(15,16)17)6(18,19)20 |
Clave InChI |
WKJPOKYSZBENCK-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)(C(F)(F)F)(SSC(C(F)(F)F)(C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


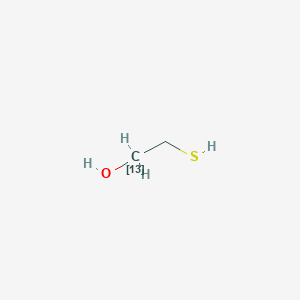


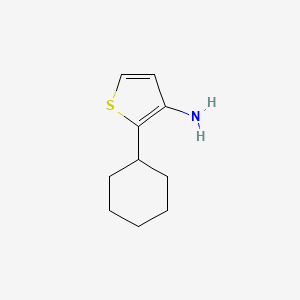


![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)

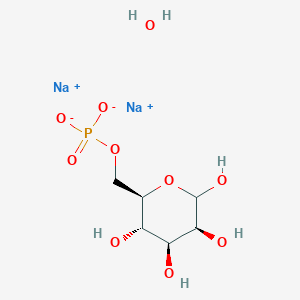

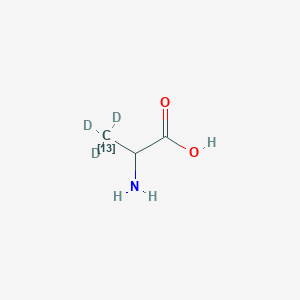
![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)
![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)
